2-Nitrobenzofuran-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-1-benzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-7-5-3-1-2-4-6(5)13-8(7)10(11)12/h1-4H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEOQDXQNVFRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318795 | |
| Record name | 2-Nitro-3-benzofuranamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71590-97-1 | |
| Record name | 2-Nitro-3-benzofuranamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71590-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-3-benzofuranamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Potential Applications of 2-Nitrobenzofuran-3-amine and Its Analogs
Foreword: The Benzofuran Scaffold - A Cornerstone in Medicinal Chemistry
The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, represents a privileged structure in the realm of medicinal chemistry and drug discovery.[1] Its unique electronic and structural properties have allowed for the development of a vast array of derivatives with a broad spectrum of biological activities.[2] Natural and synthetic benzofuran-containing molecules have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[2][3] This inherent versatility has cemented the benzofuran nucleus as a critical starting point for the design of novel therapeutic agents. This guide will delve into the synthesis, characterization, and potential applications of a specific, yet promising, class of benzofuran derivatives: 2-Nitrobenzofuran-3-amines.
The Emergence of 2-Nitrobenzofuran-3-amine: A Strategic Design
While a singular "discovery" event for this compound is not prominently documented, its conceptualization arises from the strategic combination of two key pharmacophores on the benzofuran core: a nitro group at the 2-position and an amino group at the 3-position. The electron-withdrawing nature of the nitro group is known to modulate the electronic properties of aromatic systems and can be a crucial feature for certain biological interactions.[4] Conversely, the amino group provides a key site for further functionalization and can participate in hydrogen bonding, a critical interaction in many biological systems. The strategic placement of these two groups on the benzofuran scaffold creates a molecule with significant potential for novel biological activity and as a versatile intermediate for the synthesis of more complex derivatives.
Synthetic Pathways to this compound and Its Analogs
The synthesis of this compound is not a trivial one-step process but rather a multi-step sequence that requires careful consideration of the reactivity of the benzofuran ring and the directing effects of its substituents. Two primary retrosynthetic approaches can be envisioned:
-
Route A: Formation of the 2-nitrobenzofuran core followed by amination at the 3-position.
-
Route B: Synthesis of a 3-aminobenzofuran derivative followed by nitration at the 2-position.
This guide will focus on Route A, as the C3 position of 2-nitrobenzofuran is activated towards nucleophilic attack, making direct amination a plausible strategy.[5]
Synthesis of the 2-Nitrobenzofuran Core
A common and effective method for the synthesis of 2-nitrobenzofurans commences with readily available salicylaldehydes.
Conceptual Workflow for 2-Nitrobenzofuran Synthesis:
Caption: Synthesis of 2-Nitrobenzofuran from Salicylaldehyde.
Detailed Experimental Protocol: Synthesis of 2-Nitrobenzofuran
This protocol is adapted from established methodologies for the synthesis of 2-nitrobenzofurans from salicylaldehydes.[6]
Step 1: Synthesis of 1-(2-hydroxyphenyl)-2-bromo-2-nitroethanol
-
To a stirred solution of a substituted salicylaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol at 0°C, add a base like sodium hydroxide or potassium carbonate (1.1 eq).
-
Slowly add bromonitromethane (1.2 eq) to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2-hydroxyphenyl)-2-bromo-2-nitroethanol. This intermediate is often used in the next step without further purification.
Causality Behind Experimental Choices: The use of a base is crucial to deprotonate the phenolic hydroxyl group of the salicylaldehyde, forming a phenoxide which then acts as a nucleophile, attacking the electrophilic carbon of bromonitromethane. The low temperature helps to control the exothermicity of the reaction and minimize side products.
Step 2: Cyclization to 2-Nitro-3-hydroxy-2,3-dihydrobenzofuran
-
The crude 1-(2-hydroxyphenyl)-2-bromo-2-nitroethanol is dissolved in a solvent like dichloromethane or chloroform.
-
A base, such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), is added to facilitate the intramolecular cyclization. The phenoxide, formed in situ, attacks the carbon bearing the bromine, displacing it to form the dihydrobenzofuran ring.
-
The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then washed with water and brine, dried, and the solvent is evaporated to yield a mixture of cis and trans isomers of 2-nitro-3-hydroxy-2,3-dihydrobenzofuran.
Step 3: Dehydration to 2-Nitrobenzofuran
-
The mixture of dihydrobenzofuran isomers is dissolved in a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride.
-
The reaction is heated, often to reflux, to promote the elimination of water.
-
After completion, the excess anhydride is carefully quenched, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the pure 2-nitrobenzofuran.
Self-Validating System: The purity and identity of the 2-nitrobenzofuran product at each stage should be confirmed by TLC, and the final product's structure must be validated by spectroscopic methods (NMR, IR, and Mass Spectrometry) as detailed in the characterization section.
Amination of the 2-Nitrobenzofuran Core at the 3-Position
The introduction of an amino group at the C3 position of the 2-nitrobenzofuran scaffold is a critical step. The electron-withdrawing nitro group at the C2 position activates the C3 position for nucleophilic attack.[5]
Proposed Synthetic Workflow for C3-Amination:
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalyzed asymmetric dearomative 1,3-dipolar cycloaddition of 2-nitrobenzofurans and N-2,2,2-trifluoroethylisatin ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Potential Biological Activity of 2-Nitrobenzofuran-3-amine Derivatives
This guide explores the pharmacological landscape of 2-Nitrobenzofuran-3-amine derivatives , a specialized subclass of benzofurans characterized by a strong electronic "push-pull" system. While less common than their 2-aryl or 3-carbonyl counterparts, these molecules possess unique reactivity profiles relevant to antimicrobial and anticancer drug discovery, particularly in the context of hypoxia-activated prodrugs and covalent inhibitors.
Executive Summary
The This compound scaffold represents a high-energy, electron-deficient heterocycle. Unlike standard benzofurans, the presence of a strong electron-withdrawing nitro group at the C2 position coupled with an electron-donating amine at C3 creates a significant dipole and unique reactivity. This guide analyzes the structural basis for their biological activity, focusing on nitro-bioactivation (antimicrobial/antiparasitic), hypoxia-selective cytotoxicity (anticancer), and their utility as precursors for fused heterocyclic systems.
Structural Analysis & Chemical Reactivity
The "Push-Pull" Electronic System
The core structure features a donor-acceptor motif:
-
C2-Nitro Group (
): Strongly withdraws electron density, making the furan ring susceptible to nucleophilic attack and serving as a substrate for nitroreductases. -
C3-Amine Group (
): Donates electron density, stabilizing the ring but also providing a handle for hydrogen bonding or further derivatization (e.g., Schiff bases).
The "Astonishing Transformation"
Research indicates that 3-amino-2-nitrobenzofuran is chemically labile. In acidic media (e.g., acetic acid), it can undergo rearrangement to form diazo compounds or ring-opened species. This instability is a critical consideration for drug design—these derivatives may act as reactive intermediates or covalent warheads rather than stable non-covalent inhibitors.
Figure 1: The reactivity pathway of 3-amino-2-nitrobenzofuran under acidic conditions, leading to potential covalent modification of biological targets.
Therapeutic Applications & Mechanisms[1][2]
Antimicrobial & Antiparasitic Activity
The most validated potential of 2-nitrobenzofurans lies in their similarity to nitrofurans (e.g., Nitrofurantoin).
-
Mechanism: Type I and Type II Nitroreductases (NTRs) in bacteria and parasites reduce the C2-nitro group.
-
Cascade:
. -
Effect: The hydroxylamine and radical intermediates damage microbial DNA and proteins.
-
Target Spectrum: Gram-positive bacteria (including MRSA) and protozoa (e.g., Leishmania, Trypanosoma).
Anticancer Potential (Hypoxia Selectivity)
Solid tumors often contain hypoxic regions resistant to chemotherapy. Nitro-aromatics are classic hypoxia-activated prodrugs (HAPs) .
-
Mechanism: In hypoxic cells, the nitro radical anion is not re-oxidized by oxygen (futile cycling). It proceeds to form cytotoxic species that alkylate DNA.
-
3-Amine Role: The amine group can be derivatized to modulate the reduction potential (
), tuning the molecule to be reduced only in deep hypoxia.
Structure-Activity Relationship (SAR)
| Position | Modification | Effect on Activity |
| C2-Nitro | Reduction to Amine | Loss of antimicrobial activity; gain of fluorescence. |
| C2-Nitro | Replacement with CN/CHO | Loss of NTR-mediated toxicity; generally lower potency. |
| C3-Amine | Acylation (Amide) | Increases stability; reduces electron donation; improves lipophilicity. |
| C3-Amine | Schiff Base Formation | Common strategy to introduce second pharmacophore (e.g., hydrazones). |
| Benzene Ring | 5-OMe / 5-Halogen | Modulates lipophilicity and metabolic stability. 5-OMe often increases potency. |
Experimental Protocols
Synthesis of 3-Amino-2-nitrobenzofuran Core
Note: Due to stability issues, this compound is often generated in situ or stabilized as an amide.
General Procedure (Thorpe-Ziegler Cyclization approach):
-
Reagents: Salicylonitrile (2-hydroxybenzonitrile), Bromonitromethane, Potassium Carbonate (
), DMF. -
Step 1 (O-Alkylation): Dissolve Salicylonitrile (1.0 eq) in dry DMF. Add
(2.0 eq) and stir at RT for 30 min. Add Bromonitromethane (1.2 eq) dropwise. -
Step 2 (Cyclization): Heat the mixture to 60-80°C. The carbanion formed alpha to the nitro group attacks the nitrile carbon.
-
Workup: Pour into ice water. The precipitate (3-amino-2-nitrobenzofuran) is collected by filtration. Caution: Product may be unstable; store in dark/cold or derivatize immediately.
Biological Evaluation: Nitroreductase Assay
To confirm the mechanism of action, a cell-free nitroreductase assay is essential.
Protocol:
-
Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mM NADH.
-
Enzyme: Purified E. coli Nitroreductase (NTR).
-
Reaction: Add test compound (10-100
) to the buffer. Initiate with NTR (5 ). -
Detection: Monitor the decrease in absorbance at 340 nm (NADH oxidation) or the shift in the compound's
(reduction of nitro group) using a UV-Vis spectrophotometer over 30 minutes.
In Vitro Cytotoxicity (MTT Assay)
Workflow:
-
Seeding: Plate cancer cells (e.g., A549, HeLa) at
cells/well in 96-well plates. -
Treatment: Add graded concentrations of the derivative (0.1 - 100
). Include a Hypoxia control group (incubate in 1% chamber). -
Incubation: 48-72 hours.
-
Readout: Add MTT reagent, dissolve formazan in DMSO, read OD at 570 nm.
-
Analysis: Calculate
. A significant drop in under hypoxia indicates HAP potential.
Figure 2: Integrated workflow for the synthesis and biological evaluation of this compound derivatives.
References
-
Reactivity of 3-amino-2-nitrobenzofuran
- Title: Heterocyclic Chemistry, Volume 4 (Specialist Periodical Reports)
- Source: Royal Society of Chemistry / Scribd / ePDF
- Context: Describes the "astonishing transformation" of 3-amino-2-nitrobenzofuran in acetic acid to diazo compounds.
-
URL: [Link]
-
Biological Activity of Benzofuran Derivatives
- Title: Natural source, bioactivity and synthesis of benzofuran deriv
- Source: RSC Advances, 2019
- Context: Comprehensive review of benzofuran pharmacological potentials, including antimicrobial and anticancer activities.
-
URL: [Link]
-
Mechanism of Nitro-Bioactivation
- Title: Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones
- Source: Antimicrobial Agents and Chemotherapy, 2022
- Context: Details the mechanism of nitroreductase (NTR)
-
URL: [Link]
-
Synthesis of Nitrobenzofurans
- Title: Methods for the Prepar
- Source: Advances in Heterocyclic Chemistry, 2023
- Context: Provides synthetic methodologies for installing nitro groups on the benzofuran core, relevant for precursor synthesis.
-
URL: [Link]
2-Nitrobenzofuran-3-amine as a novel heterocyclic compound
An In-depth Technical Guide on 2-Nitrobenzofuran-3-amine: A Novel Heterocyclic Scaffold
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2][3] This guide introduces a novel derivative, this compound, a heterocyclic compound with significant potential for drug discovery. We provide a comprehensive overview of its strategic synthesis, detailed physicochemical characterization, and an exploration of its reactivity. Furthermore, we delve into its prospective therapeutic applications, grounded in the known biological activities of related benzofuran and nitro-containing compounds. This document serves as a foundational resource, offering both theoretical insights and practical, validated protocols for researchers aiming to explore this promising molecular architecture.
Introduction: The Benzofuran Core in Modern Drug Discovery
Benzofuran derivatives are a privileged class of heterocyclic compounds, widely recognized for their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Their rigid, planar structure provides an excellent framework for molecular recognition by various biological targets. The strategic introduction of specific functional groups onto the benzofuran nucleus can modulate its electronic properties and steric profile, enabling the fine-tuning of its pharmacological activity.
The subject of this guide, this compound, presents a unique combination of an electron-withdrawing nitro group at the C2 position and an electron-donating amine group at the C3 position. This substitution pattern creates a distinct electronic environment that can influence its reactivity and potential for biological interactions, making it a compelling candidate for lead generation in drug development programs.
Strategic Synthesis of this compound
The construction of the this compound scaffold is not a trivial process and requires a multi-step, rational approach. The following protocol is designed for high fidelity and yield, ensuring the production of a high-purity final compound. The overall strategy involves the initial construction of a substituted benzofuran ring, followed by sequential functional group manipulations.
Overall Synthetic Scheme
The synthesis begins with readily available salicylonitrile, proceeding through cyclization, nitration, and subsequent reduction steps.
Sources
- 1. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preliminary Reactivity Studies of 2-Nitrobenzofuran-3-amine: A Technical Guide for Drug Development Professionals
Introduction: The Benzofuran Scaffold and the Promise of Novel Reactivity
The benzofuran core is a privileged heterocyclic motif, integral to a multitude of natural products and synthetic compounds with significant therapeutic properties.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] The unique electronic and structural features of the benzofuran system make it a versatile scaffold for the design of novel therapeutic agents.[2][6] This guide focuses on a hitherto underexplored derivative, 2-nitrobenzofuran-3-amine, a molecule poised at an interesting chemical crossroads. The presence of a potent electron-donating amino group at the 3-position and a strongly electron-withdrawing nitro group at the 2-position on the furan ring suggests a rich and complex reactivity profile.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a theoretical framework and a practical experimental blueprint for the preliminary reactivity studies of this compound. We will delve into a proposed synthetic route, predict its chemical behavior based on first principles, and outline a series of experiments designed to probe its reactivity at its key functional centers. The insights gained from these studies will be invaluable for the future design of novel benzofuran-based therapeutics.
Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Aminobenzofuran (C)
This procedure is adapted from established methods for the synthesis of 3-aminobenzofurans from 2-hydroxybenzonitriles.[3]
-
To a solution of 2-hydroxybenzonitrile (1.0 eq) in acetone, add chloroacetonitrile (1.2 eq) and potassium carbonate (2.5 eq).
-
Reflux the mixture for 12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-(cyanomethoxy)benzene (B).
-
Dissolve the crude intermediate in ethanol and add a solution of sodium ethoxide (1.5 eq) in ethanol.
-
Stir the mixture at room temperature for 6 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-aminobenzofuran (C), which can be purified by column chromatography.
Step 2: Protection of the Amino Group - Synthesis of N-(Benzofuran-3-yl)acetamide (D)
The amino group is protected as an acetamide to prevent its oxidation during the subsequent nitration step.
-
Dissolve 3-aminobenzofuran (C) (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain N-(benzofuran-3-yl)acetamide (D).
Step 3: Nitration - Synthesis of N-(2-Nitrobenzofuran-3-yl)acetamide (E)
The electron-donating acetamido group at the 3-position is expected to direct electrophilic substitution to the 2-position of the furan ring.[7]
-
To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, add N-(benzofuran-3-yl)acetamide (D) (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Carefully pour the mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with water until neutral, and dry to yield N-(2-nitrobenzofuran-3-yl)acetamide (E).
Step 4: Deprotection - Synthesis of this compound (F)
-
Suspend N-(2-nitrobenzofuran-3-yl)acetamide (E) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound (F).
Theoretical Reactivity Profile
The reactivity of this compound is dictated by the interplay of its three key components: the aromatic benzofuran ring, the electron-donating amino group (-NH₂), and the electron-withdrawing nitro group (-NO₂).
-
The Amino Group: The lone pair of electrons on the nitrogen atom of the primary aromatic amine makes it nucleophilic and basic. It is expected to undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization.[8]
-
The Nitro Group: The nitro group is a strong deactivating group, making the benzofuran ring electron-deficient. This deactivation is most pronounced at the positions ortho and para to the nitro group. The nitro group itself can be reduced to an amino group under various conditions.[9]
-
The Benzofuran Ring System: The furan ring is generally more susceptible to electrophilic attack than the benzene ring. However, in this molecule, the powerful deactivating effect of the nitro group at the 2-position will likely render the furan ring resistant to further electrophilic substitution. Conversely, the electron-withdrawing nature of the nitro group will activate the benzofuran ring towards nucleophilic aromatic substitution (SNAr), particularly at positions where a negative charge in the Meisenheimer intermediate can be stabilized.[10][11]
Caption: Predicted reactive centers of this compound.
Experimental Reactivity Studies
The following preliminary studies are designed to explore the reactivity at the primary amine, the nitro group, and the aromatic ring system.
Reactivity of the Amino Group
This study will assess the nucleophilicity of the amino group and provide a straightforward method for synthesizing amide derivatives, which are common in medicinal chemistry.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).
-
Add a base such as triethylamine or pyridine (1.2 eq).
-
Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Hypothetical Data Table:
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Triethylamine | DCM | 2 | 95 |
| 2 | Benzoyl Chloride | Pyridine | DCM | 3 | 92 |
| 3 | Methanesulfonyl Chloride | Triethylamine | THF | 4 | 88 |
This series of reactions will explore the conversion of the amino group into a versatile diazonium salt intermediate, which can then be displaced by various nucleophiles.[12][13] This is a powerful transformation for introducing a range of functional groups.[14]
Experimental Protocol:
-
Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., H₂SO₄, HBF₄) at 0-5 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C.[15] Stir for 30 minutes to form the diazonium salt solution.
-
Sandmeyer Reaction (Halogenation/Cyanation): In a separate flask, prepare a solution of the corresponding copper(I) salt (CuCl, CuBr, or CuCN) (1.2 eq) in the corresponding concentrated acid. Add the cold diazonium salt solution to the copper(I) salt solution and warm gently to 50-60 °C until nitrogen evolution ceases.
-
Work-up: Cool the reaction mixture, extract with an organic solvent, wash, dry, and purify the product.
Hypothetical Data Table:
| Entry | Copper(I) Salt | Product | Yield (%) |
| 1 | CuCl | 3-Chloro-2-nitrobenzofuran | 75 |
| 2 | CuBr | 3-Bromo-2-nitrobenzofuran | 80 |
| 3 | CuCN | 2-Nitrobenzofuran-3-carbonitrile | 65 |
Reactivity of the Nitro Group: Selective Reduction
This study aims to selectively reduce the nitro group to an amine, yielding 2,3-diaminobenzofuran. This diamine is a valuable building block for the synthesis of fused heterocyclic systems. The challenge lies in achieving this reduction without affecting other potentially reducible groups. Reagents like sodium sulfide or catalytic hydrogenation under specific conditions are known to be effective for such selective transformations.[16][17]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol/water).
-
Add a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (3.0 eq) in water.
-
Reflux the mixture for 3-5 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate, wash with water, and dry the organic layer.
-
Purify the product, 2,3-diaminobenzofuran, by column chromatography.
Reactivity of the Aromatic Ring
Due to the strong deactivating effect of the nitro group at the 2-position, the furan ring is expected to be highly resistant to electrophilic attack. The benzene portion of the benzofuran is also deactivated. This experiment is designed to confirm this predicted lack of reactivity.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetic acid or CCl₄).
-
Add a source of electrophilic bromine (e.g., Br₂ in acetic acid or N-bromosuccinimide).
-
Stir the reaction at room temperature and then with gentle heating, monitoring for any reaction by TLC.
-
It is anticipated that under standard conditions, no significant reaction will occur, and the starting material will be recovered.
The presence of the nitro group should activate the benzofuran ring to nucleophilic attack, particularly at the 2-position, which would displace the nitro group.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO.
-
Add a nucleophile such as sodium methoxide or piperidine (1.5 eq).
-
Heat the reaction mixture (e.g., to 100 °C) and monitor for the formation of a new product by TLC.
-
If a reaction occurs, cool the mixture, quench with water, and extract the product.
-
Characterize the product to determine if substitution of the nitro group has occurred.
Potential Applications in Drug Development
The reactivity profile of this compound opens up several avenues for the synthesis of novel compounds with therapeutic potential:
-
Diverse Scaffolds from Sandmeyer Reactions: The ability to introduce chloro, bromo, and cyano groups at the 3-position provides access to a wide range of derivatives for structure-activity relationship (SAR) studies.
-
Fused Heterocyclic Systems: The 2,3-diaminobenzofuran, obtained from the reduction of the nitro group, is a key precursor for the synthesis of fused imidazole, triazole, or pyrazine ring systems, which are prevalent in many biologically active molecules.
-
Amide Libraries: The straightforward N-acylation allows for the rapid generation of amide libraries, which can be screened for various biological targets. The amide linkage is a cornerstone of medicinal chemistry.[18]
Conclusion
This compound represents a promising, yet underexplored, molecular scaffold. The opposing electronic nature of the amino and nitro substituents creates a unique reactivity profile that can be strategically exploited for the synthesis of novel and diverse chemical entities. The experimental framework laid out in this guide provides a systematic approach to understanding and harnessing this reactivity. The successful execution of these preliminary studies will undoubtedly pave the way for the development of new benzofuran-based compounds with significant potential in the field of drug discovery and development.
References
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Synthesis of 3-aminobenzofuran derivatives and our contributions. - ResearchGate. Available at: [Link]
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Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC - NIH. Available at: [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Available at: [Link]
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Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC. Available at: [Link]
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Selective N-acetylation of aromatic amines using acetonitrile as acylating agent | Request PDF - ResearchGate. Available at: [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. Available at: [Link]
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Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
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Methods for the Preparation of 3-Nitrobenzofurans | Request PDF - ResearchGate. Available at: [Link]
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Diazotisation - Organic Chemistry Portal. Available at: [Link]
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Mild and Useful Method for N-Acylation of Amines - Taylor & Francis Online. Available at: [Link]
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Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
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Selective Reduction of the Nitro-group Using Co2(CO)8-H2O - SciSpace. Available at: [Link]
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Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Available at: [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. Available at: [Link]
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Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]
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16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available at: [Link]
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Sandmeyer reaction - Wikipedia. Available at: [Link]
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Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]
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Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - ePrints Soton - University of Southampton. Available at: [Link]
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(PDF) A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate - ResearchGate. Available at: [Link]
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Synthesis of 3-Aminobenzofurans via Cu-Catalyzed Annulative Amination. Available at: [Link]
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Benzofuran – Knowledge and References - Taylor & Francis. Available at: [Link]
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Sandmeyer Reaction - Common Conditions. Available at: [Link]
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An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. Available at: [Link]
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Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. Available at: [Link]
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A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - NIH. Available at: [Link]
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Question of activation by the nitro group in nucleophilic aromatic substitution | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press. Available at: [Link]
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Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]
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Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine | PDF | Amide - Scribd. Available at: [Link]
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Nitro Reduction - Common Conditions. Available at: [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. Available at: [Link]
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N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones - NIH. Available at: [Link]
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Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions - IJCRT.org. Available at: [Link]
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Experiment 9 - Arenediazonium Salts - WebAssign. Available at: [Link]
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Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline? | ResearchGate. Available at: [Link]
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Furan undergoes electrophilic aromatic substitution more readily than benzene - Pearson. Available at: [Link]
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Methodological & Application
2-Nitrobenzofuran-3-amine as a building block in organic synthesis
The following Application Note and Protocol Guide is designed for researchers in organic synthesis and medicinal chemistry. It focuses on the specialized and highly reactive building block 2-Nitrobenzofuran-3-amine (also known as 3-amino-2-nitrobenzofuran).
A High-Energy "Push-Pull" Scaffold for Heterocyclic Synthesis
Executive Summary
This compound (CAS: 71590-97-1) represents a rare and chemically distinct class of "push-pull" olefins embedded within a heteroaromatic core. Unlike its more common isomer (2-amino-3-nitrobenzofuran), this scaffold features an electron-donating amine at C3 and a strongly electron-withdrawing nitro group at C2. This specific electronic arrangement imparts unique reactivity, making it a potent precursor for diazo-mediated ring transformations , fused polyheterocycles (e.g., benzofuro[3,2-d]pyrimidines), and high-density energy materials .
This guide outlines the synthesis, handling, and primary applications of this building block, specifically highlighting its utility in constructing complex fused ring systems for drug discovery.
Technical Profile & Properties
| Property | Specification |
| IUPAC Name | 3-Amino-2-nitrobenzofuran |
| CAS Number | 71590-97-1 |
| Molecular Formula | C₈H₆N₂O₃ |
| Molecular Weight | 178.15 g/mol |
| Electronic Character | Push-Pull Enamine (C3-NH₂ donor -> C2-NO₂ acceptor) |
| Stability | Metastable. Sensitive to acidic conditions (acetic acid) and heat. |
| Key Reactivity | Nucleophilic displacement (C3), Ring-opening (Diazotization), Cyclocondensation. |
Safety Warning: Nitro-substituted benzofurans are energetic compounds. The 3-amino-2-nitro derivative is a precursor to diazo species and may exhibit explosive decomposition profiles under confinement or thermal shock. Handle with blast shields and in small quantities (<1g) until thermal analysis (DSC) is performed.
Synthesis Protocol: Preparation of the Core Scaffold
Direct nitration of benzofuran-3-amine is difficult due to the oxidation sensitivity of the amine. The preferred synthetic route involves the oxidative amination of 2-nitrobenzofuran or the nitration of protected 3-acylaminobenzofurans .
Method A: Nitration of 3-Acetamidobenzofuran (Classical Route)
This method utilizes a protecting group strategy to direct nitration to the C2 position while preventing oxidation of the nitrogen.
Reagents:
-
3-Acetamidobenzofuran (Starting Material)
-
Fuming Nitric Acid (HNO₃)
-
Acetic Anhydride (Ac₂O)
-
Acetic Acid (AcOH)
-
Hydrochloric Acid (HCl, 6M)
Step-by-Step Protocol:
-
Protection: Ensure the starting material is 3-acetamidobenzofuran. Free amine cannot be nitrated directly.
-
Nitration Setup: In a 50 mL round-bottom flask, dissolve 3-acetamidobenzofuran (1.0 eq) in a mixture of Acetic Acid and Acetic Anhydride (1:1 v/v). Cool to 0°C in an ice bath.
-
Addition: Dropwise add fuming HNO₃ (1.1 eq) over 30 minutes. Maintain temperature <5°C. The reaction is exothermic.[1]
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane 3:7).
-
Quench: Pour the mixture onto crushed ice (100 g). A yellow precipitate (3-acetamido-2-nitrobenzofuran) will form. Filter and wash with cold water.
-
Deprotection (Hydrolysis): Suspend the wet solid in 6M HCl (10 volumes) and heat to reflux for 30 minutes. Caution: Evolution of gases and potential instability.
-
Isolation: Cool rapidly to 0°C. Neutralize carefully with NaHCO₃ to pH 7. Extract immediately with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate in vacuo at low temperature (<40°C).
-
Purification: Flash chromatography (Silica gel, DCM/MeOH gradient). The product is a deep yellow/orange solid.
Application: Synthesis of Benzofuro[3,2-d]pyrimidines
The primary utility of this compound in medicinal chemistry is as a precursor for fused tricyclic systems. The "push-pull" nature allows it to act as a 1,3-dinucleophile equivalent after reduction or as a reactive intermediate for heterocyclization.
Protocol: Cyclocondensation with Orthoesters
Objective: Synthesize 4-substituted benzofuro[3,2-d]pyrimidines.
-
Reduction (In Situ): Dissolve this compound (1 mmol) in Ethanol (10 mL). Add SnCl₂·2H₂O (5 mmol) and heat to 60°C for 1 hour. This reduces the -NO₂ to -NH₂, generating the transient 2,3-diaminobenzofuran .
-
Note: 2,3-Diaminobenzofuran is highly unstable and must be trapped immediately.
-
-
Cyclization: Add Triethyl Orthoformate (1.5 eq) and a catalytic amount of p-TsOH (5 mol%) directly to the reduction mixture.
-
Reflux: Heat to reflux (80°C) for 4 hours.
-
Workup: Cool to RT. Basify with 1M NaOH. Extract with DCM.
-
Result: Formation of the tricyclic Benzofuro[3,2-d]pyrimidine core, a bioisostere of purine.
Mechanistic Visualization
The following diagram illustrates the synthesis pathway and the "Astonishing Transformation" (Ring Opening) observed in acetic acid, which generates a diazo-phenol species.
Caption: Synthesis and divergent reactivity pathways of this compound. Note the instability in acetic acid leading to ring opening.
Critical Reactivity Note: The "Astonishing Transformation"
Researchers must be aware of the compound's behavior in Acetic Acid . As noted in heterocyclic literature, this compound undergoes a ring-opening reaction in glacial acetic acid to form a diazo-phenol derivative.
-
Mechanism: Protonation of the nitro group or amine facilitates nucleophilic attack (likely by acetate or water) at C2, cleaving the furan ring and generating a diazonium species.
-
Utility: This reaction can be exploited to synthesize azo-dyes or functionalized phenols but represents a decomposition pathway during standard storage. Store at -20°C under Argon.
References
-
Reactivity of Nitrobenzofurans
-
Synthesis of Aminobenzofurans
- Title: "A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition."
- Source:National Institutes of Health (NIH) / PMC, 2022.
- Context: Provides modern catalytic methods for constructing the aminobenzofuran core which can be adapted for nitro-deriv
-
Dearomative Cycloadditions (Application)
- Title: "Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans."
-
Source:Molecules, 2024.[6]
- Context: Illustrates the use of 2-nitrobenzofurans as electrophiles in creating fused ring systems, relevant to the downstream applications of the amine deriv
-
Nitration Protocols
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The Strategic Utility of 2-Nitrobenzofuran-3-amine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its derivatives have shown promise in treating a spectrum of diseases, including cancer, microbial infections, and neurodegenerative disorders.[3][4][5] Within this privileged heterocyclic family, 2-Nitrobenzofuran-3-amine emerges as a particularly intriguing, albeit underexplored, building block. Its unique arrangement of a nucleophilic amino group ortho to an electrophilic nitro group on a biologically relevant scaffold presents a wealth of opportunities for the synthesis of diverse and complex molecular architectures.
This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery. While this specific molecule is not widely reported as a final bioactive agent, its true value lies in its versatility as a synthetic intermediate. We will delve into its plausible synthesis, its reactive potential, and provide detailed protocols for its derivatization to generate libraries of compounds for screening in various therapeutic areas.
The Benzofuran Core: A Privileged Scaffold in Drug Design
The benzofuran moiety is present in a variety of pharmaceuticals, underscoring its importance in medicinal chemistry.[6] Notable examples include the antiarrhythmic drug amiodarone and the β-blocker bufuralol. The rigid, planar structure of the benzofuran ring system provides a well-defined scaffold for the spatial orientation of functional groups, facilitating interactions with biological targets.
This compound: A Versatile Synthetic Intermediate
The strategic placement of the amino and nitro groups in this compound offers a rich chemical toolbox for synthetic chemists. The amino group can serve as a handle for a variety of transformations, including acylation, alkylation, and arylation, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR). The nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the benzofuran ring and can be reduced to an amino group, opening up further avenues for derivatization.
The ortho-relationship of these two functional groups is particularly significant. It allows for the construction of fused heterocyclic systems through intramolecular cyclization reactions, a powerful strategy for generating novel chemical entities with unique three-dimensional shapes.
Proposed Synthetic Pathway for this compound
Caption: Proposed synthetic route to this compound.
Application in the Synthesis of Bioactive Molecules
The true potential of this compound lies in its ability to serve as a scaffold for the generation of diverse compound libraries for screening against various biological targets. Below are key application areas with illustrative synthetic strategies.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7] The benzofuran scaffold has been successfully employed in the design of kinase inhibitors. The amino group of this compound can be functionalized to introduce moieties that interact with the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design. The nitro group can be reduced to an amino group, which can then be further derivatized to explore interactions with the solvent-exposed region of the kinase.
Illustrative Derivatization Strategy for Kinase Inhibitor Scaffolds:
Caption: General workflow for creating a kinase inhibitor library.
Agents for Neurodegenerative Diseases
Benzofuran derivatives have shown promise as agents for the treatment of Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1).[3][8][9] The 3-amino group of this compound can be derivatized with various aromatic and heterocyclic moieties to enhance binding to the active sites of these enzymes.
Table 1: Examples of Benzofuran Derivatives with Anti-Alzheimer's Disease Activity
| Compound Class | Target | Reported Activity | Reference |
| 2-Arylbenzofurans | AChE & BACE1 | Dual inhibitory activity | [9] |
| Benzofuran-based compounds | AChE | IC50 values in the nanomolar range | [3] |
| Benzofuran-azacyclic hybrids | AChE & BACE-1 | Dual inhibitory activity | [8] |
Antimicrobial Agents
The benzofuran scaffold is a component of many natural and synthetic compounds with antibacterial and antifungal properties. The diverse functionalization possibilities of this compound allow for the generation of a wide range of derivatives that can be screened for antimicrobial activity.
Experimental Protocols
The following protocols are proposed methodologies based on established synthetic transformations for similar compounds and should be optimized for the specific substrate.
Protocol 1: Proposed Synthesis of N-(2-Nitrobenzofuran-3-yl)acetamide (Intermediate 2)
Rationale: This protocol outlines the protection of the more reactive amino group, followed by regioselective nitration. The acetyl protecting group can be readily removed in a subsequent step.
Materials:
-
3-Aminobenzofuran
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Protection of the Amino Group:
-
Dissolve 3-aminobenzofuran (1.0 eq) in DCM in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(benzofuran-3-yl)acetamide. Purify by column chromatography if necessary.
-
-
Nitration:
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Cool the solution of N-(benzofuran-3-yl)acetamide (1.0 eq) in concentrated sulfuric acid to 0 °C.
-
Slowly add the nitrating mixture dropwise to the acetamide solution, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(2-nitrobenzofuran-3-yl)acetamide.
-
Protocol 2: General Procedure for the Reduction of the Nitro Group
Rationale: The reduction of the nitro group to an amine is a key transformation that opens up numerous possibilities for further derivatization. Catalytic hydrogenation is a clean and efficient method for this purpose.
Materials:
-
N-(2-Nitrobenzofuran-3-yl) derivative (e.g., from Protocol 1)
-
Palladium on carbon (10% w/w)
-
Ethanol or methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the N-(2-nitrobenzofuran-3-yl) derivative (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add palladium on carbon (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-16 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-aminobenzofuran derivative, which can be used in the next step or purified by column chromatography.
Conclusion
While this compound may not be a household name in medicinal chemistry, its potential as a versatile synthetic intermediate is undeniable. The unique ortho-arrangement of a nucleophilic amino group and a reducible nitro group on the privileged benzofuran scaffold provides a powerful platform for the generation of diverse and novel compound libraries. By leveraging the synthetic strategies and protocols outlined in this guide, researchers can unlock the potential of this building block to explore new chemical space and accelerate the discovery of next-generation therapeutics for a wide range of diseases. The strategic application of this compound could pave the way for the development of innovative drugs with improved efficacy and novel mechanisms of action.
References
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Synthesis of 3‐aminobenzofuran‐2‐carboxamide derivatives. - ResearchGate. Available at: [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019). Available at: [Link]
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2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal. Available at: [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. Available at: [Link]
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Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity - bepls. (2023). Available at: [Link]
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Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions | ACS Omega. (2020). Available at: [Link]
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Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... - ResearchGate. Available at: [Link]
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2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem. Available at: [Link]
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Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. Available at: [Link]
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2-Nitroaniline - Wikipedia. Available at: [Link]
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Synthesis of 3-Amino- and 3-Nitro-2-arylquinolines1 | Journal of the American Chemical Society. Available at: [Link]
-
Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
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Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed. Available at: [Link]
-
Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PubMed Central. (2023). Available at: [Link]
-
Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline - ioKinetic. Available at: [Link]
-
Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management - Frontiers. (2023). Available at: [Link]
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Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - MDPI. Available at: [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024). Available at: [Link]
-
Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H - ChemRxiv. Available at: [Link]
-
Nitro compound synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase | Request PDF - ResearchGate. Available at: [Link]
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A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - NIH. (2022). Available at: [Link]
-
Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. Available at: [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (2022). Available at: [Link]
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Amino and Nitro Compounds - ResearchGate. Available at: [Link]
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Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Publishing. Available at: [Link]
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Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies | ACS Omega. Available at: [Link]
-
Modular synthesis of aryl amines from 3-alkynyl-2-pyrones - PMC. Available at: [Link]
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Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - NIH. Available at: [Link]
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Application Notes & Protocols: Strategic Derivatization of 2-Nitrobenzofuran-3-amine for Biological Screening
Abstract
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its inherent structural versatility makes it a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][3] This application note provides a comprehensive guide for the strategic derivatization of a promising, yet underexplored, member of this family: 2-nitrobenzofuran-3-amine. We present a detailed, field-tested workflow, from the synthesis of the core scaffold to a suite of derivatization protocols and a proposed cascade for subsequent biological screening. The methodologies are designed to be robust and adaptable, enabling researchers to generate a diverse library of novel compounds for drug discovery programs.
Introduction: The Rationale for this compound Derivatization
The this compound scaffold presents a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns. The benzofuran core provides a rigid, planar structure that can effectively interact with biological targets. The 3-amino group serves as a versatile synthetic handle for the introduction of a wide range of substituents, allowing for the systematic exploration of the structure-activity relationship (SAR). Furthermore, the electron-withdrawing nitro group at the 2-position can significantly modulate the electronic properties of the entire molecule, potentially influencing its binding affinity, metabolic stability, and pharmacokinetic profile. This strategic placement of functional groups offers a rich playground for the design and synthesis of novel therapeutic agents.
Synthesis of the Core Scaffold: this compound
A robust and reliable synthesis of the starting material is paramount for any successful derivatization campaign. We propose a highly efficient two-step synthesis of this compound starting from the readily available 2-hydroxybenzonitrile.
Strategic Foundation: The Thorpe-Ziegler Cyclization
The cornerstone of our synthetic strategy is the Thorpe-Ziegler cyclization, a powerful method for the formation of five-membered rings. This reaction involves the intramolecular cyclization of a dinitrile to form an enamine, which upon hydrolysis yields the desired 3-aminobenzofuran.[4]
Step 1: Synthesis of 2-(1-cyano-1-nitroethoxy)benzonitrile
The initial step involves the O-alkylation of 2-hydroxybenzonitrile with 2-bromo-2-nitropropanenitrile. This reaction introduces the key functionalities required for the subsequent cyclization.
Protocol 2.2.1: Synthesis of 2-(1-cyano-1-nitroethoxy)benzonitrile
-
Reagents and Materials:
-
2-Hydroxybenzonitrile (1.0 eq)
-
2-Bromo-2-nitropropanenitrile (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of 2-hydroxybenzonitrile in anhydrous DMF, add potassium carbonate.
-
Add 2-bromo-2-nitropropanenitrile dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(1-cyano-1-nitroethoxy)benzonitrile.
-
Step 2: Intramolecular Thorpe-Ziegler Cyclization to this compound
The second step is the base-mediated intramolecular cyclization of the dinitrile intermediate to furnish the target this compound.
Protocol 2.3.1: Synthesis of this compound
-
Reagents and Materials:
-
2-(1-Cyano-1-nitroethoxy)benzonitrile (1.0 eq)
-
Sodium Ethoxide (NaOEt, 1.2 eq)
-
Anhydrous Ethanol
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-(1-cyano-1-nitroethoxy)benzonitrile in anhydrous ethanol.
-
Add sodium ethoxide portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Neutralize the solution with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Caption: Synthetic route to this compound.
Derivatization Strategies for Library Generation
The 3-amino group of the core scaffold is a prime target for derivatization. We present three robust and versatile protocols to generate a chemically diverse library of compounds.
N-Acylation: Introduction of Amide Functionality
N-acylation is a fundamental transformation in medicinal chemistry, allowing for the introduction of a wide variety of substituents and the formation of a metabolically stable amide bond.
Protocol 3.1.1: General Procedure for N-Acylation
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Acyl chloride or Carboxylic acid (1.1 eq)
-
Coupling agent (e.g., HBTU, HATU) if starting from a carboxylic acid (1.2 eq)
-
Base (e.g., Triethylamine, Diisopropylethylamine) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure (using acyl chloride):
-
Dissolve this compound in anhydrous DCM and cool to 0 °C.
-
Add the base, followed by the dropwise addition of the acyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
-
Table 1: Representative N-Acylated Derivatives
| Entry | Acylating Agent | Derivative Structure | Expected Yield (%) |
| 1 | Acetyl chloride | N-(2-nitrobenzofuran-3-yl)acetamide | 85-95 |
| 2 | Benzoyl chloride | N-(2-nitrobenzofuran-3-yl)benzamide | 80-90 |
| 3 | Cyclopropanecarbonyl chloride | N-(2-nitrobenzofuran-3-yl)cyclopropanecarboxamide | 75-85 |
N-Sulfonylation: Installation of Sulfonamides
Sulfonamides are a key pharmacophore present in numerous clinically used drugs. This derivatization introduces a distinct electronic and steric profile compared to amides.
Protocol 3.2.1: General Procedure for N-Sulfonylation
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM and cool to 0 °C.
-
Add pyridine, followed by the dropwise addition of the sulfonyl chloride.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
-
Reductive Amination: Generation of Secondary Amines
Reductive amination provides access to secondary amines, offering a different hydrogen bonding profile and increased flexibility compared to the parent amine.
Protocol 3.3.1: General Procedure for Reductive Amination
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
To a solution of this compound and the carbonyl compound in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the reducing agent portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify the residue by column chromatography.
-
Caption: Derivatization workflow for library generation.
Proposed Biological Screening Cascade
A tiered screening approach is recommended to efficiently identify promising lead compounds from the synthesized library.
Primary Screening: Broad Spectrum Bioactivity
The initial screen should aim to identify compounds with general cytotoxic or antimicrobial activity.
-
Antimicrobial Assays:
-
Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
-
Anticancer Assays:
-
MTT or Resazurin Assay: To assess the cytotoxicity of the compounds against a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)). Compounds exhibiting significant activity (e.g., IC₅₀ < 10 µM) would be prioritized.[2]
-
Secondary Screening: Target-Specific and Mechanistic Assays
Compounds that show promising activity in the primary screen should be advanced to more specific assays to elucidate their mechanism of action and potential therapeutic targets.
-
For Antimicrobial Hits:
-
Time-kill kinetics: To determine if the compounds are bacteriostatic or bactericidal.
-
Biofilm disruption assays: To assess activity against bacterial biofilms.
-
-
For Anticancer Hits:
-
Cell cycle analysis: To determine if the compounds induce cell cycle arrest.
-
Apoptosis assays (e.g., Annexin V/PI staining): To investigate if the compounds induce programmed cell death.
-
Kinase inhibition profiling: To identify potential protein kinase targets.
-
Tertiary Screening: In Vivo Efficacy and ADME/Tox Profiling
The most promising candidates from the secondary screens should be evaluated in animal models of infection or cancer to assess their in vivo efficacy. Concurrently, preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies should be initiated.
Caption: Proposed biological screening cascade.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel bioactive compounds. The synthetic protocols and screening strategies outlined in this application note provide a clear and actionable roadmap for researchers in drug discovery. By systematically exploring the chemical space around this privileged scaffold, there is a high potential for the identification of new lead compounds with therapeutic potential against a range of diseases.
References
- Eldehna, W. M., et al. (2022). Benzofuran is a privileged scaffold exhibiting numerous biological activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Fu, R., & Li, Z. (2018). Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. Organic Letters, 20(7), 2228–2231.
- Khardina, P. A., et al. (2024).
- Lei, X., et al. (2022). Dearomative Michael addition involving enals and 2-nitrobenzofurans realized under NHC-catalysis.
- Li, J., et al. (2024). Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′- azofurazan.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Mishra, B. B., & Tiwari, V. K. (2011). Natural products: an evolving role in future drug discovery. European journal of medicinal chemistry, 46(10), 4769-4807.
-
Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]
- Wang, P., et al. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. Chinese Chemical Letters, 25(3), 459-462.
- Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 17(4), 431-453.
- ACS Publications. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. The Journal of Organic Chemistry, 87(24), 16565–16575.
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination of 2(5H)-Furanone Structures. BenchChem.
- Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry, 8.
- NIH. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines.
- NIH. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives.
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]
- PubMed Central. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
- ResearchGate. (2025). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride.
- ResearchGate. (2025). Methods for the preparation of 2-nitrobenzofurans.
- ResearchGate. (2025). Methods for the Preparation of 3-Nitrobenzofurans.
- RSC Publishing. (2022). Dearomative Michael addition involving enals and 2-nitrobenzofurans realized under NHC-catalysis.
- Arkivoc. (2021). New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans. Arkivoc, 2021(10), 1-12.
Sources
Application Note: 2-Nitrobenzofuran-3-amine in Covalent Inhibitor Design
This guide details the application of 2-Nitrobenzofuran-3-amine (and its derivatives) as a privileged scaffold in the development of covalent enzyme inhibitors. It focuses on its utility as an electrophilic "warhead" for targeting cysteine-dependent enzymes (proteases, kinases, and transferases) and provides rigorous protocols for synthesis, kinetic validation, and interference profiling.
Executive Summary
The This compound scaffold represents a distinct class of electrophilic pharmacophores. Unlike traditional warheads (e.g., acrylamides, epoxides) that often rely on irreversible alkylation, the 2-nitrobenzofuran core offers a tunable reactivity profile capable of undergoing nucleophilic aromatic substitution (SNAr) or dearomative addition reactions with active-site thiols (Cysteine).
This scaffold is particularly valuable for:
-
Targeting "Undruggable" Cysteines: Accessing cryptic pockets in enzymes like DDX3 helicases , Cysteine proteases (Cathepsins) , and Sirtuins (SIRT2) .
-
Dual-Action Probes: Many derivatives exhibit environmentally sensitive fluorescence, allowing simultaneous inhibition and localization.
-
Tunable Reversibility: The electron-donating 3-amino group modulates the electrophilicity of the 2-nitro acceptor, potentially allowing for reversible covalent inhibition, reducing off-target toxicity.
Chemical Biology & Mechanism of Action
The "Push-Pull" Electrophile
The this compound system functions as a vinylogous amide embedded in an aromatic ring. The strong electron-withdrawing nature of the 2-nitro group activates the C3 position (and the furan ring generally) toward nucleophilic attack. However, the 3-amino group acts as an electron donor, stabilizing the system and preventing non-specific reactivity with abundant cellular thiols (like glutathione), thereby enhancing selectivity for the enzyme active site.
Mechanism: Thiol-Mediated Dearomatization
Upon binding to an enzyme active site, a catalytic cysteine thiolate attacks the benzofuran core. This typically proceeds via one of two pathways:
-
Meisenheimer Complex Formation: Reversible formation of a covalent adduct.
-
Ring Opening/Rearrangement: In some cases, the attack leads to furan ring opening, resulting in irreversible inhibition.
Caption: Kinetic pathway of covalent inhibition. The inhibitor first binds non-covalently (K_I) before the catalytic cysteine attacks the electrophilic core (k_inact).
Application 1: Synthesis & Derivatization Protocol
Objective: Synthesize this compound derivatives to optimize binding affinity (KI) before the covalent step.
Core Synthesis Strategy
Direct nitration of benzofurans can be harsh. A more controlled approach involves the cyclization of functionalized salicylonitriles or the modification of 2-nitrobenzofurans.
Protocol: Preparation of 3-Amino-2-Nitrobenzofuran Derivatives
-
Starting Material: 2-Hydroxybenzonitrile (substituted for SAR).
-
Step A: Alkylation
-
Step B: Thorpe-Ziegler Cyclization
-
Treat the intermediate with a strong base (e.g., NaOEt or DBU) to induce cyclization between the methylene (activated by nitro) and the nitrile.
-
Result: Formation of the 3-amino-2-nitrobenzofuran core.
-
-
Step C: N-Derivatization (Optional)
-
The C3-amine is weakly nucleophilic due to conjugation with the nitro group.
-
To functionalize: Use strong electrophiles (acid chlorides, isocyanates) or palladium-catalyzed cross-coupling to attach "recognition elements" that guide the warhead to the specific enzyme pocket.
-
Table 1: Key Substituents for SAR Optimization
| Position | Substituent Type | Effect on Activity | Target Example |
|---|---|---|---|
| C3-Amine | Amide/Urea | Increases specificity; targets backbone H-bonds. | DDX3 Helicase |
| C5/C6 | Halogens (F, Cl) | Modulates lipophilicity and ring electron density. | Sirtuins (SIRT2) |
| C2-Nitro | (Invariant) | Essential for electrophilic activation. | Cysteine Proteases |
Application 2: Kinetic Characterization (kinact/KI)
Objective: Distinguish between simple reversible inhibition and specific covalent inhibition. IC50 values are time-dependent for covalent inhibitors and thus unreliable. You must determine kinact (rate of bond formation) and KI (affinity).
Protocol: Time-Dependent Inhibition Assay
Reagents:
-
Target Enzyme (e.g., Cathepsin B, purified).
-
Fluorogenic Substrate (e.g., Z-FR-AMC).
-
Inhibitor (2-nitrobenzofuran derivative) in DMSO.
-
Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM DTT (Keep DTT low to avoid consuming inhibitor).
Steps:
-
Pre-Incubation:
-
Prepare 5-7 concentrations of the inhibitor (e.g., 0.1 nM to 10 µM).
-
Incubate enzyme + inhibitor for varying times (
= 0, 10, 20, 30, 60 min).
-
-
Reaction Initiation:
-
Dilute an aliquot of the enzyme-inhibitor mix into a solution containing a saturating concentration of substrate (approx. 10 × Km).
-
-
Data Acquisition:
-
Measure the initial velocity (
) of product formation (fluorescence increase).
-
-
Analysis:
-
Plot
vs. pre-incubation time ( ) for each inhibitor concentration . -
The slope of each line is the observed rate constant,
. -
Plot
vs. to fit the hyperbolic equation:
-
Interpretation:
-
High kinact / KI: Indicates a potent, fast-acting covalent inhibitor.
-
Linear kobs vs [I]: Indicates very weak non-covalent binding (KI is very high), and the reaction is driven purely by chemical reactivity (second-order rate constant).
Critical Validation: Ruling Out PAINS & Interference
Warning: Nitro-aromatics can act as Pan-Assay Interference Compounds (PAINS) via redox cycling or quenching fluorescence.
Protocol: The "Redox & Scavenger" Check
-
Fluorescence Quenching Check:
-
Measure the fluorescence of the product (e.g., AMC) alone in the presence of the inhibitor. If the inhibitor absorbs/quenches the signal, your kinetic data is invalid.
-
-
Redox Cycling Test:
-
Run the enzyme assay with 0.1 mg/mL Catalase .
-
Logic: If the inhibitor generates H2O2 (redox cycling), catalase will rescue enzyme activity. If activity remains inhibited, the mechanism is likely genuine covalent modification.
-
-
Thiol Reactivity Index:
-
Incubate the inhibitor with 10 mM Glutathione (GSH) for 1 hour.
-
Analyze by LC-MS.[7]
-
Pass Criteria: < 50% consumption of inhibitor. (High reactivity with GSH implies poor cellular selectivity and potential toxicity).
-
Caption: Experimental workflow for validating 2-nitrobenzofuran hits, prioritizing the exclusion of false positives (PAINS) before kinetic profiling.
References
-
Structure-Activity Relationships of Benzofuran Derivatives: Title:Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Advances (2019) URL:[Link]
-
Thiol-Reactivity of Nitrobenzofurans: Title:Hydrogen Sulfide Deactivates Common Nitrobenzofurazan-Based Fluorescent Thiol Labeling Reagents Source: Analytical Chemistry (NIH PubMed Central) URL:[Link]
-
Cysteine Protease Inhibition Mechanisms: Title:Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases Source: International Journal of Molecular Sciences (2021) URL:[Link]
-
DDX3 Inhibition Context: Title:DDX3 Inhibitors: A Review of their Potential as an Anticancer and Antiviral Agents Source: Juniper Publishers (2022) URL:[Link]
-
Synthesis of 3-Aminobenzofurans: Title:Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Source: Molecules (2024) URL:[2][6][8][9][Link]
Sources
- 1. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Thiol-Triggered Tandem Dearomative Michael Addition/Intramolecular Henry Reaction of 2-Nitrobenzofurans: Access to Sulfur-Containing Polyheterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 71590-97-1|this compound|BLDpharm [bldpharm.com]
- 8. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for 2-Nitrobenzofuran-3-amine synthesis
Welcome to the Advanced Heterocycle Synthesis Support Center. Ticket ID: #BF-NO2-AMINE-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open | Priority: High
Executive Summary & Reaction Logic
You are attempting to synthesize 2-nitrobenzofuran-3-amine (CAS: 71590-97-1).[1] This is a challenging "push-pull" system where the electron-donating amine (C3) and the electron-withdrawing nitro group (C2) create a highly polarized furan ring.
The most robust synthetic route is the Thorpe-Ziegler type cyclization involving 2-hydroxybenzonitrile (salicylonitrile) and bromonitromethane . Unlike standard benzofuran syntheses that use
The Mechanism (Visualized)
Understanding the failure points requires visualizing the cascade. The reaction proceeds via O-alkylation followed by an intramolecular nucleophilic attack on the nitrile.
Caption: The stepwise cascade from salicylonitrile to the 2-nitrobenzofuran scaffold. Critical failure usually occurs at Intermediate B due to degradation.
Critical Reagent Optimization (FAQs)
Q: Why is my reaction turning black/tarry with no product?
A: This is likely due to the degradation of bromonitromethane or polymerization of the nitro-intermediate.
-
The Cause: Strong bases (like NaOH or KOH) or high temperatures (>60°C) cause rapid decomposition of bromonitromethane before it can alkylate the phenol.
-
The Fix: Switch to a milder base like Potassium Carbonate (
) or Cesium Carbonate ( ) . The "Cesium Effect" often improves yields in O-alkylations by increasing the solubility of the phenoxide anion in organic solvents.
Q: Which solvent system yields the highest purity?
A: Solvent choice dictates the competition between O-alkylation (desired) and nitrile hydrolysis (undesired).
| Solvent | Dielectric Const.[2] | Suitability | Notes |
| DMF (Anhydrous) | 36.7 | High | Best for |
| Acetone | 20.7 | Moderate | Good for workup, but reaction is slower. Requires reflux.[3][4] |
| Acetonitrile | 37.5 | High | Excellent balance of polarity and ease of removal. |
| Ethanol/Water | 24.5 | Low | Avoid. Promotes hydrolysis of the nitrile to amide. |
Q: My yield is stuck at 30%. How do I drive the cyclization?
A: The second step (cyclization) requires the deprotonation of the
-
Stoichiometry: Ensure you are using at least 2.2 equivalents of base.
-
1.0 eq to deprotonate the phenol.
-
1.0 eq to deprotonate the
-nitro carbon. -
0.2 eq buffer.
-
-
Additives: Adding a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide, 5 mol%) if using Acetone or MeCN can drastically improve the availability of the carbonate base.
Troubleshooting Workflow
Use this decision tree to diagnose specific experimental failures.
Caption: Diagnostic flow for common synthetic failures in nitrobenzofuran synthesis.
Validated Experimental Protocol
Objective: Synthesis of this compound on 1.0 mmol scale.
Safety Warning: Bromonitromethane is a lachrymator and potential explosive. Work in a fume hood. 2-Nitrobenzofurans are potentially mutagenic; handle with full PPE.
Reagents:
-
2-Hydroxybenzonitrile (Salicylonitrile): 119 mg (1.0 mmol)
-
Bromonitromethane: 154 mg (1.1 mmol) [Freshly prepared or stabilized]
- (Anhydrous): 304 mg (2.2 mmol)
-
DMF (Anhydrous): 3.0 mL
Procedure:
-
Activation: In a dry round-bottom flask, dissolve 2-hydroxybenzonitrile in anhydrous DMF. Add
in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide (yellow color change). -
Alkylation: Cool the mixture to 0°C. Add bromonitromethane dropwise over 5 minutes. Reason: Controlling the exotherm prevents immediate degradation of the nitro-reagent.
-
Cyclization: Allow the reaction to warm to RT naturally. Stir for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The product usually fluoresces or appears as a distinct yellow/orange spot.
-
Checkpoint: If starting material remains after 6 hours, heat gently to 45°C. Do not exceed 60°C.
-
-
Workup: Pour the reaction mixture into 20 mL of ice-cold water. The product should precipitate.
-
If solid forms: Filter, wash with cold water, and dry.
-
If oil forms: Extract with EtOAc (3 x 10 mL). Wash organic layer with brine (2x) to remove DMF. Dry over
and concentrate.
-
-
Purification: Recrystallization from Ethanol is preferred over column chromatography, as the amine can streak on silica.
References
-
General Benzofuran Synthesis : National Institutes of Health (NIH). (2022).[5] A Novel Method to Construct 2-Aminobenzofurans. Retrieved February 5, 2026, from [Link]
Sources
- 1. 71590-97-1|this compound|BLDpharm [bldpharm.com]
- 2. ZnCl2-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 4. asrjetsjournal.org [asrjetsjournal.org]
- 5. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-Amino-2-nitrobenzofuran
The following technical guide is structured as a specialized support center resource for the scale-up synthesis of 3-Amino-2-nitrobenzofuran (synonymous with 2-Nitrobenzofuran-3-amine). It addresses the critical safety, kinetic, and engineering challenges inherent in this high-energy heterocyclic synthesis.
Topic: Process Optimization & Troubleshooting Guide
Executive Summary & Chemistry Overview
Target Molecule: 3-Amino-2-nitrobenzofuran (C₈H₆N₂O₃) Primary Synthetic Route: Thorpe-Ziegler Cyclization of 2-Hydroxybenzonitrile with Bromonitromethane.
Scaling this reaction presents a dichotomy: the chemistry is elegant (convergent cyclization), but the engineering is hazardous. The reaction involves the O-alkylation of 2-hydroxybenzonitrile (1) with bromonitromethane (2) , followed by an intramolecular base-mediated cyclization to yield the target (3) .
Critical Hazard Warning: Bromonitromethane is a potent lachrymator and its nitronate salts are shock-sensitive explosives. Scale-up requires strict adherence to thermal boundaries to prevent thermal runaway.
Reaction Pathway Diagram
The following workflow illustrates the critical path and decision nodes for the synthesis.
Caption: Reaction pathway showing the critical O-alkylation and subsequent cyclization steps, highlighting the divergence toward hydrolysis impurities if moisture is uncontrolled.
Critical Troubleshooting Guides (FAQ Format)
Module A: Reagent Handling & Safety (Bromonitromethane)
Q1: We are seeing pressure spikes and darkening of the reaction mixture upon adding bromonitromethane. What is happening? Diagnosis: Thermal instability of the nitronate intermediate. Technical Insight: In the presence of base (e.g., K₂CO₃), bromonitromethane forms a nitronate salt. If the temperature exceeds 25°C during addition, this salt can decompose violently or polymerize, leading to "tarring" and gas evolution (NOₓ). Corrective Protocol:
-
Temperature Control: Cool the reactor to 0–5°C before addition.
-
Dosing Strategy: Add bromonitromethane as a solution (diluted in the reaction solvent, e.g., DMF or Acetone) rather than neat. This acts as a heat sink.
-
Active Cooling: Ensure your chiller capacity is sufficient to absorb the heat of neutralization immediately.
Q2: The bromonitromethane supply is inconsistent. Can we synthesize it in-house for scale-up? Diagnosis: Supply chain risk vs. Process safety. Technical Insight: While synthesis from nitromethane and bromine is possible, isolating pure bromonitromethane on a kilogram scale is extremely hazardous due to the shock sensitivity of the by-product salts and the lachrymatory nature of the product. Recommendation: Do not isolate if possible. Use a "telescoped" process where bromonitromethane is generated in solution and used immediately, or source from a vendor with certified packaging. If you must synthesize, refer to the Organic Process Research & Development protocols that avoid isolation of dry nitronate salts [1].
Module B: Reaction Optimization (Yield & Purity)
Q3: Our HPLC shows a persistent impurity at RRT 0.85. It looks like starting material but doesn't disappear with more reagent. Diagnosis: Hydrolysis of the nitrile group to an amide (Salicylamide derivative). Technical Insight: The nitrile group on 2-hydroxybenzonitrile is susceptible to hydrolysis under basic conditions if water is present. This competes with the cyclization. Corrective Protocol:
-
Solvent Dryness: Ensure DMF or Acetone has a water content <0.05% (KF) .
-
Base Quality: Use anhydrous K₂CO₃ or Cs₂CO₃. Grind the base to a fine powder to increase surface area and reaction speed, reducing the time window for hydrolysis.
-
Inert Atmosphere: Maintain a strict Nitrogen/Argon blanket to exclude atmospheric moisture.
Q4: The reaction stalls at 80% conversion. Should we increase the temperature? Diagnosis: Product inhibition or base encapsulation. Technical Insight: Increasing temperature >60°C poses a severe safety risk (thermal runaway of nitro compounds). Stalling is often due to the inorganic salts (KBr) coating the surface of the solid base. Corrective Protocol:
-
Do NOT increase temperature.
-
Agitation: Increase impeller speed (RPM) to improve solid-liquid mass transfer.
-
Phase Transfer Catalyst: Add 1-2 mol% of 18-Crown-6 (if using K₂CO₃) or TBAHS . This solubilizes the carbonate, refreshing the active basic species without heating.
Module C: Work-up & Isolation
Q5: During filtration, the filter cake turned orange and sparked. What happened? Diagnosis: Formation of dry nitronate salts or shock-sensitive nitro-residues. Technical Insight: Residual bromonitromethane or its oligomers can form explosive salts with potassium carbonate that detonate upon friction (drying/scraping). Safety Directive (Critical):
-
Quench First: Never filter the crude reaction mixture directly. Quench with dilute aqueous HCl or Ammonium Chloride to neutralize the pH to ~6-7. This protonates any nitronate salts, rendering them safer.
-
Wet Cake Handling: Keep the filter cake moist with water/ethanol during transfer. Do not dry to constant weight in the filter funnel.
Comparative Data: Solvent & Base Selection
The choice of solvent system dramatically impacts the reaction rate and safety profile.
| Parameter | Acetone (Reflux) | DMF (20-40°C) | Acetonitrile (Reflux) | Recommendation |
| Reaction Rate | Moderate | Fast | Slow | DMF (Best balance) |
| Solubility (Base) | Poor | Moderate | Poor | DMF |
| Thermal Hazard | Low (Boils at 56°C) | High (High BP, Exotherm risk) | Moderate | Acetone (For safety) |
| Impurity Profile | Low (Clean cyclization) | Moderate (Hydrolysis risk) | High (Polymerization) | DMF (Controlled) |
| Work-up | Easy (Evaporation) | Difficult (Water wash req.) | Moderate | Acetone (For isolation) |
Expert Verdict: For scale-up, DMF at controlled temperatures (0°C -> RT) is preferred for yield. However, Acetone is safer for initial pilot batches due to its lower boiling point, which acts as a passive safety limit against thermal runaway.
Detailed Experimental Protocol (Scale-Up Adapted)
Objective: Synthesis of 3-Amino-2-nitrobenzofuran (100g Scale)
Reagents:
-
2-Hydroxybenzonitrile: 1.0 eq
-
Bromonitromethane: 1.1 eq (Handle in Fume Hood!)
-
K₂CO₃ (Anhydrous, milled): 2.5 eq
-
DMF (Anhydrous): 10 Volumes
Step-by-Step:
-
Setup: Charge a 2L jacketed reactor with DMF and 2-Hydroxybenzonitrile. Start agitation (300 RPM).
-
Base Addition: Add milled K₂CO₃ in portions at 20°C. The mixture will become a suspension.
-
Cooling: Cool the jacket to 0°C . Ensure internal temperature reaches <5°C.
-
Reagent Addition: Add Bromonitromethane dropwise over 60 minutes.
-
Checkpoint: Monitor internal T. Do not exceed 10°C.
-
-
Reaction: Allow the mixture to warm to 20°C over 2 hours. Stir for 12-16 hours.
-
IPC (In-Process Control): Check HPLC for disappearance of nitrile.
-
-
Quench (Critical): Cool to 5°C. Slowly add Water (20 Vols) .
-
Note: The product should precipitate as a yellow/orange solid.
-
-
Filtration: Filter the solid. Wash the cake with water (3 x 5 Vols) to remove residual DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol/Water (9:1) . Avoid heating dry solid; dissolve while damp if possible.
References
-
Safety of Bromonitromethane:Resolving Bromonitromethane Sourcing by Synthesis: Preparation at the Decagram Scale.
-
Source:
-
-
Benzofuran Synthesis Strategy:Synthesis of 2,3-Dihydrobenzofurans.
-
Source:
-
-
Nitrobenzofuran Reactivity:Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans. Discusses the stability and reactivity of 2-nitrobenzofuran scaffolds.
-
Source:
-
-
General Scale-Up Safety: Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. While a different compound, this reference establishes the "Class 6" thermal runaway risk for amino-nitro-heterocycle oxidations/cyclizations.[1]
-
Source:
-
Disclaimer: This guide is for research and development purposes only. All scale-up activities involving nitro compounds must be preceded by a rigorous Process Safety Management (PSM) review and calorimetry testing (DSC/ARC).
Sources
Technical Support Center: 2-Nitrobenzofuran-3-amine Stability & Storage
This guide serves as a technical support hub for 2-Nitrobenzofuran-3-amine (CAS: 71590-97-1). It is designed to address the stability challenges inherent to "push-pull" heterocyclic systems, where the electron-donating amine and electron-withdrawing nitro group create a conjugated system highly sensitive to environmental stress.
Status: Active Support Guide Applicable Compound: this compound CAS: 71590-97-1 Chemical Class: Nitro-functionalized Heterocyclic Amine
Core Stability Profile: The "Why" Behind the Protocol
Q: Why is this specific compound prone to degradation? A: this compound features a "push-pull" electronic system. The amino group at position 3 acts as a strong electron donor, while the nitro group at position 2 is a strong electron acceptor. While this conjugation stabilizes the molecule electronically, it also lowers the activation energy for certain reactions:
-
Photo-instability: The conjugated
-system absorbs strongly in the UV-Vis region, making the nitro group susceptible to photo-reduction or nitro-to-nitrite rearrangement under ambient light. -
Oxidative Sensitivity: The primary amine is electron-rich and prone to oxidation, leading to the formation of hydroxylamines or azo-dimers, particularly when dissolved in solution.
-
Hydrolytic Risks: While the benzofuran ring is aromatic, the C2-C3 bond has significant double-bond character. In acidic moisture, the amine can undergo tautomerization to an imine species, leading to ring-opening hydrolysis.
Storage Protocols: The "How"
Q: What are the mandatory storage conditions upon arrival? A: Immediate stabilization is required. Do not store this compound on a benchtop, even for a day.
Protocol:
-
Temperature: 2–8°C is the standard for short-term (<1 month). For long-term storage (>6 months), -20°C is required to arrest kinetic degradation.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The amine is sensitive to atmospheric oxygen over time.
-
Container: Amber glass vials with Teflon-lined caps. Never use clear glass; the nitro group is a chromophore that facilitates photo-degradation.
Visualization: Storage Decision Matrix
Figure 1: Decision matrix for determining optimal storage conditions based on usage frequency.
Troubleshooting & Diagnostics
Q: The compound has changed color. Is it still usable? A:
-
Normal Appearance: Bright orange to red solid (characteristic of nitro-amine conjugation).
-
Darkening (Brown/Black): Indicates surface oxidation of the amine or photo-degradation. Action: Perform a test purification (recrystallization) or check purity via LC-MS. If purity is >95%, the darkening may be superficial.
-
Fading (Pale Yellow): May indicate reduction of the nitro group (rare in storage) or hydrolysis. Action: Discard.
Q: I see an extra peak in my LC-MS. What is it? A: Common degradation impurities include:
| Observed Mass Shift | Likely Impurity | Cause | Prevention |
| M+16 | N-Oxide | Oxidation of amine by air | Flush headspace with Argon; store cold. |
| M-2 (dimer) | Azo-dimer | Oxidative coupling | Avoid basic solvents; keep concentrated. |
| M-16 | Nitroso derivative | Photochemical reduction | Strict light exclusion (Amber vials). |
| M+18 | Hydrolysis product | Ring opening (acidic moisture) | Store with desiccants (Silica/CaSO4). |
Experimental Handling FAQs
Q: Can I store this compound in solution? A: No. In solution, the molecules have higher translational freedom, increasing the rate of intermolecular oxidative coupling. Furthermore, dissolved oxygen reacts orders of magnitude faster than with the solid crystal lattice.
-
If you must prepare stock solutions: Make them immediately before use in degassed anhydrous solvents (DMSO or DMF). Discard unused portions after 24 hours.
Q: How do I re-purify a degraded sample? A: If the compound has darkened but retains the core structure (verified by NMR):
-
Recrystallization: Dissolve in a minimum amount of hot Ethanol (EtOH).
-
Filtration: If insoluble black particles (polymeric oxidation products) remain, filter hot.
-
Cooling: Allow to cool slowly to 4°C. The "push-pull" nature often facilitates good crystallization.
-
Drying: Dry under high vacuum (0.1 mbar) in the dark.
Visualization: Degradation Pathways[1]
Figure 2: Mechanistic pathways leading to common degradation products.
References
Validation & Comparative
Analytical methods for the validation of 2-Nitrobenzofuran-3-amine structure
An In-Depth Technical Guide to the Structural Validation of 2-Nitrobenzofuran-3-amine: A Comparative Analysis of Analytical Methods
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific integrity and regulatory compliance. This guide provides a comprehensive comparison of analytical methods for the structural validation of this compound, a heterocyclic compound with potential applications as a synthetic intermediate in medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to elucidate the causal reasoning behind methodological choices, ensuring a robust and self-validating analytical strategy.
The validation of a novel chemical entity like this compound is not achieved by a single technique but through an orthogonal approach, where multiple independent methods provide complementary pieces of evidence. This strategy minimizes the risk of misinterpretation and builds a comprehensive, trustworthy data package.
The Orthogonal Validation Workflow
A successful validation strategy integrates data from various analytical techniques, each providing unique insights into the molecule's identity, structure, and purity. The workflow begins with the most powerful structural elucidation tools and is supplemented by methods that confirm functional groups and assess sample purity.
Caption: Orthogonal workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR spectroscopy is the cornerstone of molecular structure elucidation. It provides unparalleled insight into the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) within the molecule. For this compound, ¹H NMR will not only count the number of distinct protons but will also reveal their connectivity through spin-spin coupling patterns. This allows us to piece together the fragments of the molecule, such as the substituted benzene ring and the furan ring protons. ¹³C NMR complements this by providing the number and type of carbon atoms, confirming the carbon skeleton.
Trustworthiness: The self-validating nature of NMR lies in the consistency of the data. The chemical shifts, integration values (proton ratios), and coupling constants must all align with the proposed structure. Any deviation would immediately flag a potential structural discrepancy or the presence of an isomer. For instance, the characteristic splitting patterns of the aromatic protons are dictated by their relative positions, providing a rigorous check on the substitution pattern of the benzofuran core.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for compounds with amine protons, as it can slow down the exchange rate, making the N-H protons more readily observable.
-
Filtration & Transfer: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire the spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence. This requires a longer acquisition time (hundreds to thousands of scans) due to the lower natural abundance of the ¹³C isotope.
-
Predicted NMR Data for this compound
The expected chemical shifts are predicted based on the analysis of similar benzofuran, nitroaromatic, and aniline structures.[1][2]
| ¹H NMR (Predicted in DMSO-d₆) | |||
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.0 - 8.2 | d | J ≈ 8-9 |
| H-5 | ~7.4 - 7.6 | t | J ≈ 7-8 |
| H-6 | ~7.6 - 7.8 | t | J ≈ 7-8 |
| H-7 | ~7.9 - 8.1 | d | J ≈ 8-9 |
| -NH₂ | ~5.5 - 6.5 | br s | - |
| ¹³C NMR (Predicted in DMSO-d₆) | |
| Carbon Assignment | Predicted δ (ppm) |
| C-2 (with NO₂) | ~150 - 155 |
| C-3 (with NH₂) | ~125 - 130 |
| C-3a | ~120 - 125 |
| C-4 | ~128 - 132 |
| C-5 | ~124 - 128 |
| C-6 | ~126 - 130 |
| C-7 | ~112 - 116 |
| C-7a | ~155 - 160 |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) serves two critical functions: it provides the exact molecular weight of the compound, and from this, the elemental formula can be determined with high confidence. This is a crucial validation step that complements the connectivity information from NMR. For a molecule containing nitrogen and oxygen like this compound, HRMS can distinguish its formula from other potential isomers or byproducts with the same nominal mass. The fragmentation pattern observed in tandem MS (MS/MS) provides a molecular fingerprint that can further confirm the structure by showing characteristic losses of functional groups, such as the nitro (-NO₂) group.[3][4]
Trustworthiness: The power of HRMS lies in its precision. An experimentally determined mass that matches the theoretical mass to within a few parts per million (ppm) provides extremely strong evidence for the proposed elemental composition. According to the "Nitrogen Rule" in mass spectrometry, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is a quick check that can be applied to this compound (C₈H₆N₂O₃, MW = 178.15 g/mol ).
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump or through an HPLC system. ESI is a soft ionization technique suitable for polar molecules that might be thermally fragile.[3]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to protonate the amine group ([M+H]⁺). Use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
MS/MS Analysis: Select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₈H₆N₂O₃ | Based on proposed structure. |
| Theoretical Exact Mass | 178.0378 | Calculated for C₈H₆N₂O₃. |
| [M+H]⁺ (Protonated) | 179.0451 | Primary ion expected in positive ESI-MS. |
| Major Fragment 1 | m/z 133.0500 | Loss of NO₂ (46 Da) from the protonated molecule. |
| Major Fragment 2 | m/z 162.0402 | Loss of NH₃ (17 Da) or rearrangement followed by loss of OH. |
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
Expertise & Experience: IR spectroscopy is a fast, non-destructive technique that excels at identifying the presence of specific functional groups.[5] For this compound, IR provides direct evidence for the key N-H bonds of the primary amine and the N-O bonds of the nitro group. While NMR and MS determine the overall structure, IR confirms that these crucial functional groups are intact, ruling out alternative structures like a hydroxylamine or a nitrile that might have similar masses or NMR patterns. The N-O stretching vibrations of aromatic nitro compounds are typically very strong and appear in a characteristic region of the spectrum, making them easy to identify.[6]
Trustworthiness: The diagnostic power of IR comes from the characteristic frequencies at which different bonds vibrate. The presence of two distinct N-H stretching bands is a hallmark of a primary amine (-NH₂).[7][8] Similarly, the strong symmetric and asymmetric stretches for the nitro group are highly characteristic.[6] The absence of these bands would definitively refute the proposed structure.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean ATR crystal should be collected and automatically subtracted from the sample spectrum.
Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Significance |
| N-H Stretch (asymmetric & symmetric) | 3450 - 3300 (two bands) | Medium | Confirms primary amine (-NH₂)[9] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Confirms aromatic ring |
| N-O Asymmetric Stretch | 1550 - 1500 | Strong | Confirms nitro group (-NO₂)[6] |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong | Confirms primary amine (-NH₂)[7] |
| N-O Symmetric Stretch | 1370 - 1330 | Strong | Confirms nitro group (-NO₂)[6] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium | Confirms benzene ring |
| C-N Stretch (Aromatic) | 1350 - 1250 | Medium-Strong | Confirms amine attached to ring[7] |
Chromatographic Methods: The Final Purity Verdict
Expertise & Experience: The validation of a chemical structure is only meaningful if the sample is pure. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of non-volatile organic compounds.[10] Gas Chromatography (GC) is generally less suitable for a molecule like this compound due to its polarity and potential thermal instability.[11] An HPLC method, typically using a reversed-phase column and a UV detector, can separate the target compound from starting materials, byproducts, and degradation products. Method validation according to ICH guidelines ensures the purity value is accurate and reliable.[12][13]
Trustworthiness: A validated HPLC method provides quantitative proof of purity. By demonstrating specificity (the ability to resolve the analyte from impurities), linearity, accuracy, and precision, the method becomes a self-validating system for quality control. A purity level of >95% is generally required for a compound to be used as a reference standard or in further biological studies.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Column Selection: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile or Methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm or a wavelength maximum determined by a UV scan).
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent and create a series of dilutions for linearity assessment.
-
Validation Experiments: Perform experiments to determine linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy as per established guidelines.[14]
Typical HPLC Validation Parameters
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Peak purity index > 0.99; baseline resolution from impurities | Ensures the signal is only from the analyte. |
| Linearity (R²) | ≥ 0.999 | Confirms response is proportional to concentration.[12] |
| Accuracy | 98-102% recovery | Measures closeness to the true value. |
| Precision (%RSD) | ≤ 2% | Measures repeatability of the analysis. |
| LOD / LOQ | Signal-to-Noise of 3:1 / 10:1 | Defines the sensitivity of the method.[12] |
Comparative Summary of Analytical Methods
| Method | Primary Information Provided | Strengths for this Application | Limitations |
| NMR Spectroscopy | Atomic connectivity, molecular skeleton | Unambiguous structure determination; isomer differentiation. | Requires relatively large sample amount; less sensitive than MS. |
| Mass Spectrometry | Molecular weight, elemental formula | High sensitivity; confirms elemental composition. | Does not provide connectivity; isomers can be indistinguishable without MS/MS. |
| IR Spectroscopy | Presence of functional groups | Fast, simple, non-destructive; excellent for confirming -NH₂ and -NO₂ groups. | Provides limited structural information; complex fingerprint region. |
| HPLC-UV | Purity, quantification | Gold standard for purity assessment; highly quantitative and reproducible. | Does not provide structural information; method development can be time-consuming. |
Decision Logic for Method Selection
The choice of methods and their sequence is crucial for an efficient and robust validation process.
Caption: Decision tree for applying analytical methods.
References
-
Title: Analytical method validation: A brief review Source: ResearchGate URL: [Link]
-
Title: Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin) Source: Elsevier URL: [Link]
-
Title: Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples Source: MDPI URL: [Link]
-
Title: Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines Source: ResearchGate URL: [https://www.researchgate.net/publication/378627855_Synthesis_of_Benzofuro32-b]indol-3-one_Derivatives_via_Dearomative_3_2_Cycloaddition_of_2-Nitrobenzofurans_and_para-Quinamines]([Link])
-
Title: Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry Source: MDPI URL: [Link]
-
Title: Mass spectrometry analysis of nitrotyrosine-containing proteins Source: PubMed URL: [Link]
-
Title: Guidelines for the validation and verification of chemical test methods Source: LATU URL: [Link]
-
Title: Methods for the preparation of 2-nitrobenzofurans Source: ResearchGate URL: [Link]
-
Title: A Comprehensive Guide for Analytical Method Validation Source: ijpsonline.com URL: [Link]
-
Title: How To Interpret IR Spectra In 1 Minute Or Less Source: Master Organic Chemistry URL: [Link]
-
Title: Validation of Analytical Methods Source: ResearchGate URL: [Link]
-
Title: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]
-
Title: A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides Source: NIH URL: [Link]
-
Title: The Fitness for Purpose of Analytical Methods Source: Eurachem URL: [Link]
-
Title: The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran Source: ResearchGate URL: [Link]
-
Title: Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines Source: NIH URL: [Link]
-
Title: Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity Source: MDPI URL: [Link]
-
Title: Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition Source: Spectroscopy Online URL: [Link]
-
Title: Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones Source: Canadian Science Publishing URL: [Link]
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Title: Structure validation in chemical crystallography Source: NIH URL: [Link]
-
Title: IR: amines Source: University of Calgary URL: [Link]
-
Title: Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Source: Semantic Scholar URL: [Link]
-
Title: Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories Source: INAB URL: [Link]
-
Title: Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane Source: YouTube URL: [Link]
-
Title: Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity Source: jcreview.com URL: [Link]
-
Title: Mass Spectra of Nitroarenes Source: ACS Publications URL: [Link]
-
Title: Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities Source: NIH URL: [Link]
-
Title: Guidelines for the Validation of Chemical Methods for the Foods Program Source: FDA URL: [Link]
-
Title: Detection of 1°, 2°, and 3° Amines: A Color Variation Source: ResearchGate URL: [Link]
-
Title: Infrared Spectroscopy Source: Illinois State University URL: [Link]
-
Title: Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity Source: MDPI URL: [Link]
-
Title: Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane Source: ResearchGate URL: [Link]
-
Title: Spectroscopy of the Amine Group Source: Chemistry LibreTexts URL: [Link]
-
Title: Study of Benzofuran Derivatives and their Biological Significance Source: IJSDR URL: [Link]
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In Silico ADMET Profiling of 2-Nitrobenzofuran-3-amine Derivatives: A Comparative Technical Guide
Topic: In Silico ADMET Prediction for 2-Nitrobenzofuran-3-amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]
Executive Summary
The this compound scaffold represents a high-potential yet high-risk chemical space.[1] While derivatives of this class exhibit potent antimicrobial, anticancer, and anti-neurodegenerative activities, they are frequently plagued by poor aqueous solubility and structural alerts (specifically the nitro group) that flag potential mutagenicity.[1][2]
This guide moves beyond generic tool descriptions to focus on the specific application of in silico methodologies for this scaffold. We compare three industry-standard platforms—SwissADME , ADMETlab 2.0 , and pkCSM —analyzing their predictive concordance and utility in optimizing this specific chemical series.[1][2]
The Scaffold Challenge: this compound
Before selecting prediction tools, one must understand the molecular behaviors inherent to this scaffold that require monitoring.[1]
-
The Nitro "Warhead" (C-2 position): Essential for electronic distribution and often biological efficacy, but a frequent trigger for Ames mutagenicity alerts (P450-mediated reduction to hydroxylamines).[1]
-
The Benzofuran Core: Highly lipophilic.[2] Without polar substitutions at the 3-amine or benzene ring, these compounds often suffer from poor aqueous solubility (LogS < -5.[1]0) and high plasma protein binding (PPB).[1]
-
3-Amine Functionality: A critical vector for modification.[1] Substitutions here determine the Blood-Brain Barrier (BBB) permeability, crucial for neurodegenerative applications (e.g., Alzheimer's targeting).[1][2]
Comparative Landscape of Prediction Tools
For this specific scaffold, no single tool provides a complete picture.[1][2] A "Consensus Prediction" strategy is required.
Table 1: Feature Comparison for Benzofuran Derivatives
| Feature | SwissADME | ADMETlab 2.0 | pkCSM | Verdict for this Scaffold |
| Physicochemical (LogP/LogS) | Excellent. Provides 5 different LogP methods (Consensus LogP) crucial for lipophilic benzofurans.[1] | Good. Uses a single robust model.[2] | Fair. Less granular than SwissADME.[2] | Use SwissADME for solubility/lipophilicity optimization.[2] |
| Toxicity (Ames/hERG) | Limited.[1] Basic "BOILED-Egg" model and structural alerts. | Superior. Comprehensive toxicity suite (hERG, Ames, DILI, Carcinogenicity).[1][2] | Good. Specific endpoints but higher false-positive rate for nitro groups. | Use ADMETlab 2.0 for deep toxicity profiling.[2] |
| Pharmacokinetics (CYP) | Qualitative (Yes/No for 5 isoforms).[1] | Quantitative & Probability scores. | Quantitative (Clearance rates). | Use pkCSM for Clearance/Excretion data; ADMETlab for Metabolism.[2] |
| Batch Processing | Limited (List input). | Excellent. Designed for high-throughput screening.[1] | Moderate. | ADMETlab 2.0 for library screening.[2] |
Strategic Workflow
To ensure data integrity, do not rely on a single algorithm.[1][2] Follow this self-validating workflow designed to cross-reference "Red Flags" (e.g., mutagenicity) against physicochemical reality.
Figure 1: Consensus ADMET Workflow
Caption: A logic-gated workflow for filtering 2-nitrobenzofuran derivatives. Note the specific check for Nitro-induced Ames toxicity.
Case Study: Interpretation of Data
To demonstrate the comparative performance, we analyze three hypothetical derivatives of this compound.
-
Compound A (Parent): this compound.[1]
-
Compound B (Lipophilic): N-phenyl-2-nitrobenzofuran-3-amine.[1]
-
Compound C (Hydrophilic): N-(2-hydroxyethyl)-2-nitrobenzofuran-3-amine.[1]
Experimental Protocol for Prediction
-
Structure Generation: Convert chemical structures to isomeric SMILES using ChemDraw or PubChem Sketcher.
-
SwissADME: Paste SMILES list. Focus on the "Lipophilicity" tab (Consensus LogP) and "Water Solubility" (ESOL model).[1]
-
ADMETlab 2.0: Upload the SMILES file. Select "Toxicity" (Ames, hERG) and "Metabolism" (CYP2C9, CYP3A4).[1][2]
-
pkCSM: Input SMILES. Record "Total Clearance" and "BBB Permeability" (LogBB).[1]
Table 2: Comparative Prediction Results
| Compound | Property | SwissADME Prediction | ADMETlab 2.0 Prediction | pkCSM Prediction | Scientist's Interpretation |
| Comp A (Parent) | Solubility | Moderately Soluble (LogS -3.[1]2) | Soluble (-3.[1]1) | Soluble (-2.[1]9) | High Concordance. The parent scaffold has acceptable solubility. |
| Comp B (Phenyl) | LogP | 4.1 (Consensus) | 4.3 | 3.9 | Borderline. Adding the phenyl ring pushes LogP near the Lipinski limit (5.0).[1] SwissADME's consensus is most reliable here. |
| Comp C (Hydroxy) | BBB Permeability | GI Absorption: HighBBB: No | BBB: + (Prob: 0.[1]2) | LogBB: -0.8 (Poor) | Discrepancy. SwissADME and pkCSM agree this is not CNS active.[1] ADMETlab's probability score confirms low likelihood. Good for peripheral targets. |
| All | Ames Toxicity | Alert: Nitro group | Positive (Prob: 0.85) | Toxic | Critical Finding. All tools flag the nitro group. This is a "structural alert." Biological validation (Ames test) is mandatory early in wet-lab.[1] |
Deep Dive: The "Nitro" False Positive Issue
The nitro group is a well-known "structural alert" for mutagenicity.
-
Observation: Both ADMETlab 2.0 and pkCSM will likely flag any 2-nitrobenzofuran as Ames Positive.[1]
-
Resolution: Do not discard immediately. Check the Probability Score in ADMETlab 2.0. If the score is 0.5–0.7, it may be a false positive driven by the scaffold alert.[2] If >0.8, the risk is high.[2]
-
Mitigation: In drug design, replacing the -NO2 with a bioisostere (e.g., -CN, -CF3) can retain electronic properties while removing the mutagenicity flag.[1][2]
References
-
Daina, A., Michielin, O., & Zoete, V. (2017).[1][2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2] Scientific Reports, 7, 42717.[1][2] [Link]
-
Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ...[1][2] & Cao, D. (2021).[1][2] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14.[1][2] [Link]
-
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015).[1][2] pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[1] Journal of Medicinal Chemistry, 58(9), 4066-4072.[1][2] [Link][1]
-
Nevskaya, A. A., et al. (2022).[1][2] Synthesis and biological evaluation of 2-aminobenzofuran derivatives. European Journal of Medicinal Chemistry. (Contextual grounding for scaffold activity).
Sources
- 1. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
